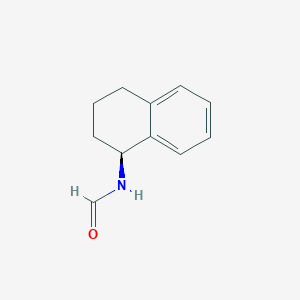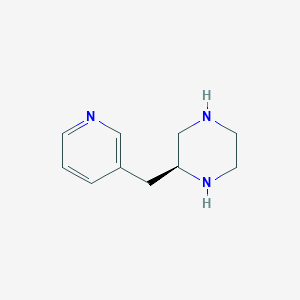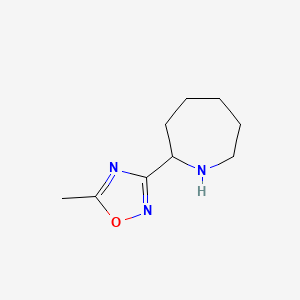
2-Methylnaphthalene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnaphthalene-1,4-diamine is an organic compound with the chemical formula C11H12N2. It is a synthetic analog of menadione, which exhibits vitamin K activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylnaphthalene-1,4-diamine can be synthesized from 2-methylnaphthalene or its close analogs. One common method involves the nitration of 2-methylnaphthalene followed by reduction to yield the diamine . The reaction conditions typically involve the use of concentrated nitric acid for nitration and hydrogen gas in the presence of a catalyst for reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The compound can also be produced by the reaction of 2-methylnaphthalene with hydrochloric acid to form its dihydrochloride salt, which is then converted to the free base .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylnaphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form naphthylamines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamines.
Substitution: Various substituted naphthylamines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential role in biological systems due to its structural similarity to vitamin K.
Medicine: Investigated for its potential use as a vitamin K analog in treating vitamin K deficiency.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Methylnaphthalene-1,4-diamine involves its interaction with various molecular targets and pathways. As a vitamin K analog, it is believed to participate in the carboxylation of glutamate residues in certain proteins, which is essential for their biological activity . This process is crucial for blood clotting and bone metabolism.
Comparación Con Compuestos Similares
Menadione: Another vitamin K analog with similar chemical properties.
Phylloquinone: The natural form of vitamin K1.
Menaquinone: The natural form of vitamin K2.
Uniqueness: 2-Methylnaphthalene-1,4-diamine is unique due to its synthetic origin and specific structural modifications that differentiate it from natural vitamin K compounds.
Propiedades
Número CAS |
83-68-1 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2-methylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,12-13H2,1H3 |
Clave InChI |
BCKLPBBBFNWJHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11912455.png)






![3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B11912491.png)

![(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)
![2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912498.png)
![[4-[(Z)-methoxyiminomethyl]phenyl]boronic acid](/img/structure/B11912499.png)
![[1,3]Dioxolo[4,5-b]quinoxaline](/img/structure/B11912503.png)
